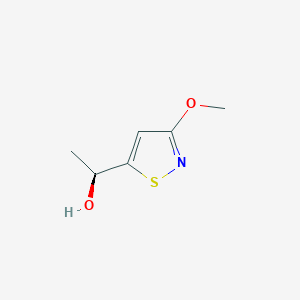
(1S)-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1S)-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1S)-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-ol is a thiazole derivative with significant potential in various biological applications. Its molecular formula is C6H9NO2S, and it has a molecular weight of 159.21 g/mol. This compound has been studied for its biological activities, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
The compound's structure features a thiazole ring, which is known for its diverse biological activities. The methoxy group at the 3-position of the thiazole ring enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO2S |
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | (1S)-1-(3-methoxy-1,2-thiazol-5-yl)ethanol |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in liver carcinoma cell lines (HEPG2), with an IC50 value indicating effective concentration levels necessary to reduce cell viability by 50%.
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 7.06 |
| Doxorubicin | HEPG2 | 0.31 |
This data suggests that while the compound exhibits moderate cytotoxicity, it is less potent than established chemotherapeutic agents like doxorubicin.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.
Antioxidant Activity Evaluation:
The compound was assessed using various assays to measure its ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that it possesses notable antioxidant properties, making it a candidate for further exploration in therapeutic contexts.
Antimicrobial Activity
In addition to its cytotoxic and antioxidant properties, the compound has shown promise in antimicrobial studies. It exhibited activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of thiazole derivatives, including this compound:
- Study on Cytotoxicity : A study published in MDPI evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiazole structure significantly influenced biological activity.
- Antioxidant Studies : Research conducted on similar compounds revealed that the presence of electron-donating groups like methoxy enhances antioxidant activity, supporting findings related to this compound.
- Antimicrobial Research : Another study explored the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria and fungi, showing promising results that warrant further investigation into their mechanisms of action.
Eigenschaften
IUPAC Name |
(1S)-1-(3-methoxy-1,2-thiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)5-3-6(9-2)7-10-5/h3-4,8H,1-2H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBAQBPNGZSTHD-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NS1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NS1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














